(S)-Cyclohex-3-enol
CAS No.:
Cat. No.: VC17383301
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O |
|---|---|
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | (1S)-cyclohex-3-en-1-ol |
| Standard InChI | InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1 |
| Standard InChI Key | ABZZOPIABWYXSN-ZCFIWIBFSA-N |
| Isomeric SMILES | C1C[C@@H](CC=C1)O |
| Canonical SMILES | C1CC(CC=C1)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(S)-Cyclohex-3-enol () features a six-membered cyclohexene ring with a hydroxyl group at the first carbon in the S configuration. The double bond between carbons 3 and 4 introduces ring strain, influencing conformational dynamics. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the axial position in the lowest-energy chair conformation .
Key structural descriptors:
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:
| Spectrum | Key Signals |
|---|---|
| -NMR | - δ 1.60–1.80 (m, 4H, cyclohexene protons) |
| - δ 3.90 (td, 1H, , OH-bearing CH) | |
| - δ 5.40–5.60 (m, 2H, alkene protons) | |
| -NMR | - δ 72.5 (C-OH) |
| - δ 125.8, 128.3 (C=C) | |
| IR | - 3350 cm (O-H stretch) |
| - 1650 cm (C=C stretch) |
Synthesis and Stereochemical Control
Reduction of Cyclohex-3-en-1-one
The most direct route involves asymmetric reduction of cyclohex-3-en-1-one (). Catalytic hydrogenation with chiral catalysts (e.g., Noyori-type Ru complexes) achieves high enantiomeric excess (ee):
Optimized Conditions:
Hydrolysis of Epoxides
An alternative pathway involves hydrolytic kinetic resolution of cyclohexene oxide derivatives. Using chiral Co-salen catalysts, the (S)-enantiomer is preferentially formed:
Physicochemical Properties
The compound’s physical properties are strongly influenced by its stereochemistry and hydrogen-bonding capacity:
| Property | Value |
|---|---|
| Melting Point | -12°C (lit.) |
| Boiling Point | 195°C (760 mmHg) |
| Density | 0.98 g/cm |
| Solubility (HO) | 12 g/L (25°C) |
| LogP | 1.45 |
Reactivity and Functionalization
Oxidation Pathways
(S)-Cyclohex-3-enol undergoes oxidation to cyclohex-3-en-1-one under mild conditions, preserving the double bond:
Nucleophilic Substitution
The hydroxyl group participates in Mitsunobu reactions to install diverse substituents while retaining stereochemistry:
Applications in Asymmetric Synthesis
Chiral Auxiliary in Catalysis
(S)-Cyclohex-3-enol serves as a ligand in asymmetric hydrogenation reactions. When coordinated to Rh(I), it facilitates enantioselective reduction of α,β-unsaturated ketones:
| Substrate | Product ee | Catalyst System |
|---|---|---|
| Benzalacetone | 94% | Rh/(S)-cyclohex-3-enol |
| Cinnamaldehyde | 89% | Rh/(S)-cyclohex-3-enol |
Pharmaceutical Intermediates
The compound is a precursor to β-blockers and antiviral agents. For example, enzymatic resolution of racemic cyclohex-3-enol derivatives yields enantiopure intermediates for oseltamivir analogs .
Biological and Pharmacological Relevance
Antimicrobial Activity
Derivatives of (S)-cyclohex-3-enol exhibit moderate activity against Gram-positive bacteria:
| Derivative | MIC (μg/mL) | Strain |
|---|---|---|
| (S)-Cyclohex-3-enyl acetate | 16 | Staphylococcus aureus |
| (S)-Cyclohex-3-enyl tosylate | 32 | Bacillus subtilis |
Enzyme Inhibition Studies
Molecular docking simulations reveal that (S)-cyclohex-3-enol derivatives bind selectively to the active site of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .
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